molecular formula C31H43I3O19 B8199117 Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me

Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me

Cat. No.: B8199117
M. Wt: 1100.4 g/mol
InChI Key: NMKPMPZKGJWLHL-FXFWLVPSSA-N
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Description

The compound “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” is a complex glycosylated molecule It is composed of multiple glucose units that are acetylated and iodinated at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” involves multiple steps, including the protection of hydroxyl groups, acetylation, iodination, and glycosylation. The process typically starts with the protection of glucose units to prevent unwanted reactions. Acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine. Iodination is achieved using iodine and a suitable oxidizing agent. The glycosylation step involves the formation of β-1,4-glycosidic bonds between the glucose units .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups. Substitution reactions can introduce various functional groups at the iodinated positions .

Scientific Research Applications

“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: The compound is used in the study of glycoproteins and their role in cellular processes.

    Industry: The compound can be used in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” involves its interaction with specific molecular targets. The acetylated and iodinated glucose units can interact with proteins and enzymes, affecting their activity and function. The β-1,4-glycosidic bonds play a crucial role in the stability and recognition of the compound by biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Et: Similar structure but with an ethyl group instead of a methyl group.

    Glc2Ac3Ac6Br(b1-4)Glc2Ac3Ac6Br(b1-4)Glc2Ac3Ac6Br(b)-O-Me: Brominated version of the compound.

    Glc2Ac3Ac6Cl(b1-4)Glc2Ac3Ac6Cl(b1-4)Glc2Ac3Ac6Cl(b)-O-Me: Chlorinated version of the compound.

Uniqueness

“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” is unique due to its specific pattern of acetylation and iodination, which imparts distinct chemical and biological properties. The presence of multiple iodinated positions makes it particularly useful in certain chemical reactions and biological studies.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3-acetyloxy-2-[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl]oxy-2-(iodomethyl)oxan-3-yl]oxy-5-hydroxy-6-(iodomethyl)oxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43I3O19/c1-11(35)43-23-20(41)17(8-32)49-30(26(23)46-14(4)38)52-22-19(10-34)51-31(28(48-16(6)40)25(22)45-13(3)37)53-21-18(9-33)50-29(42-7)27(47-15(5)39)24(21)44-12(2)36/h17-31,41H,8-10H2,1-7H3/t17-,18-,19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKPMPZKGJWLHL-FXFWLVPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC)CI)CI)CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC)CI)CI)CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43I3O19
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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